molecular formula C21H21N3O3 B14111149 2-[(4-ethoxyphenyl)amino]-N'-[(1E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide

2-[(4-ethoxyphenyl)amino]-N'-[(1E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide

Cat. No.: B14111149
M. Wt: 363.4 g/mol
InChI Key: JWRJGCUSLSJMMD-QRVIBDJDSA-N
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Description

3,3’-Diamino-4’-methoxyflavone is a flavone derivative known for its significant biological activities. It is a cell-permeable compound that has been studied for its potential therapeutic effects, particularly in the treatment of acute myeloid leukemia. The compound has a molecular formula of C16H14N2O3 and a molecular weight of 282.29 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Diamino-4’-methoxyflavone typically involves the condensation of appropriate aromatic amines with flavone derivatives. One common method includes the reaction of 3-amino-4-methoxybenzaldehyde with 2-hydroxyacetophenone under basic conditions to form the intermediate chalcone, which is then cyclized to produce the flavone structure. Subsequent nitration and reduction steps yield the final product .

Industrial Production Methods

Industrial production methods for 3,3’-Diamino-4’-methoxyflavone are not well-documented in the public domain. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3,3’-Diamino-4’-methoxyflavone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted flavones and quinone derivatives, which can have different biological activities and properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,3’-Diamino-4’-methoxyflavone involves several molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3’-Diamino-4’-methoxyflavone is unique due to its potent apoptotic effects on leukemia cells and its ability to selectively target cancer cells without harming normal cells. This selectivity makes it a promising candidate for further research and potential therapeutic applications .

Properties

Molecular Formula

C21H21N3O3

Molecular Weight

363.4 g/mol

IUPAC Name

2-(4-ethoxyanilino)-N-[(Z)-(2-hydroxynaphthalen-1-yl)methylideneamino]acetamide

InChI

InChI=1S/C21H21N3O3/c1-2-27-17-10-8-16(9-11-17)22-14-21(26)24-23-13-19-18-6-4-3-5-15(18)7-12-20(19)25/h3-13,22,25H,2,14H2,1H3,(H,24,26)/b23-13-

InChI Key

JWRJGCUSLSJMMD-QRVIBDJDSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)NCC(=O)N/N=C\C2=C(C=CC3=CC=CC=C32)O

Canonical SMILES

CCOC1=CC=C(C=C1)NCC(=O)NN=CC2=C(C=CC3=CC=CC=C32)O

Origin of Product

United States

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